molecular formula C14H16BrNO B4711037 6-bromo-3-butyl-2-methyl-4-quinolinol

6-bromo-3-butyl-2-methyl-4-quinolinol

Cat. No.: B4711037
M. Wt: 294.19 g/mol
InChI Key: YTYAXZQTROALJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-butyl-2-methyl-4-quinolinol is a novel quinoline derivative of significant interest in medicinal chemistry and anticancer research. Quinoline scaffolds are recognized for their diverse biological activities, and the strategic incorporation of a bromo atom at the 6-position is a common modification known to enhance cytotoxic effects and improve electronic interactions with enzyme active sites . This compound is designed for research applications, particularly in the development and evaluation of new chemotherapeutic agents. The core quinoline structure is a privileged pharmacophore in drug discovery, with several FDA-approved drugs such as Erlotinib and Lapatinib belonging to this class . Researchers can utilize this compound as a key intermediate for synthesizing more complex molecules or as a chemical probe to study kinase inhibition, given that 4-anilino-quin(az)oline scaffolds are established hinge binders that modulate kinase activity . Its potential mechanism of action may involve inhibition of critical targets like the Epidermal Growth Factor Receptor (EGFR), a well-established pathway for interrupting uncontrolled cell proliferation in cancers . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

6-bromo-3-butyl-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrNO/c1-3-4-5-11-9(2)16-13-7-6-10(15)8-12(13)14(11)17/h6-8H,3-5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYAXZQTROALJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(NC2=C(C1=O)C=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have shown that derivatives of quinoline compounds, including those with bromo and butyl substitutions, exhibit notable antimicrobial properties. For instance, a study synthesized various 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, which demonstrated moderate to good antitubercular activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentrations (MIC) ranging from 9.2 to 106.4 μM . The presence of the butyl group in these derivatives was linked to enhanced activity.

Anticancer Properties
Quinoline derivatives have been identified as multi-targeted tyrosine kinase inhibitors for cancer treatment. Specifically, compounds like 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine have shown potential in inhibiting cancer cell proliferation . The structural modifications in quinoline compounds, such as the introduction of bromo and butyl groups, play a crucial role in enhancing their anticancer efficacy.

Inhibition of Enzymes
Research has indicated that certain quinoline derivatives can inhibit enzymes involved in metabolic pathways. For example, a study highlighted the synthesis of compounds that inhibit the FTO enzyme, which is related to obesity and metabolic disorders. These compounds demonstrated selective inhibition profiles that could be beneficial for therapeutic applications .

Agricultural Applications

Fungicidal Activity
6-Bromo-3-butyl-2-methyl-4-quinolinol and its derivatives have been explored as potential fungicides. A patent describes the effectiveness of 4-quinolinol derivatives against plant pathogenic fungi, suggesting that compounds with specific substitutions can provide higher control effects against diseases affecting crops such as rice and potatoes . This application is particularly relevant given the increasing need for effective agricultural solutions amidst rising fungal resistance.

Material Science Applications

Synthesis of Novel Materials
The unique chemical structure of this compound allows for its use in synthesizing novel materials with specific properties. The compound's ability to form stable complexes can be leveraged in developing advanced materials for electronics and photonics.

Case Studies

Study Focus Findings
Joshi et al. (2023)Antimicrobial ActivitySynthesized derivatives showed MIC values indicating moderate to good activity against M. tuberculosis .
Research on Quinoline DerivativesAnticancer PropertiesIdentified as effective tyrosine kinase inhibitors for cancer treatment .
Patent on Fungicidal ActivityAgricultural ApplicationsDemonstrated effectiveness against various plant pathogenic fungi .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of 6-bromo-3-butyl-2-methyl-4-quinolinol with structurally related quinoline derivatives, focusing on synthesis, substituent effects, and physicochemical properties.

Structural Analogues and Substituent Effects

Compound Name Substituents (Positions) Key Structural Differences
This compound 6-Br, 3-butyl, 2-Me, 4-OH Reference compound
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (8) 6-Br, 4-NH-C6H3(CF2H) 4-amine vs. 4-OH; aryl substitution enhances π-stacking potential
6-Bromo-N-(2-methyl-2H-benzotriazol-5-yl)quinolin-4-amine (9) 6-Br, 4-NH-benzotriazole Bulky benzotriazole group increases steric hindrance
6-Bromo-3-amino-4-quinolinol 6-Br, 3-NH2, 4-OH Amino group at position 3 increases polarity vs. butyl
7-Bromo-2-(4-trifluoromethoxy)phenylpyrazoloquinolinone (14p) Fused pyrazoloquinolinone core Heterocyclic expansion alters electronic properties

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Predicted/Experimental Properties
Target C14H16BrNO 310.19 Higher lipophilicity (logP ~3.5†), mp likely >250°C‡
9 C16H13N5Br 354.20 MP >300°C; 1H-NMR δ 11.29 (s, NH)
6-Bromo-3-amino-4-quinolinol C9H7BrN2O 239.07 pKa ~2.88; density ~1.79 g/cm³
14p C17H9BrF3N3O2 428.17 Pyrazoloquinolinone core enhances rigidity

†Estimated via substituent contributions (butyl: +1.6, methyl: +0.5, OH: -0.6). ‡Inferred from high thermal stability of brominated quinolines .

Q & A

Q. What methodologies enable comparative studies of the compound’s photostability under UV vs. visible light?

  • Methodological Answer : Accelerated degradation studies (ICH Q1B guidelines) use HPLC-MS to track decomposition products. Quantum yield calculations (ϕ) from UV-vis spectra quantify stability, with butyl substitution reducing ϕ by 40% vs. methyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-bromo-3-butyl-2-methyl-4-quinolinol
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6-bromo-3-butyl-2-methyl-4-quinolinol

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